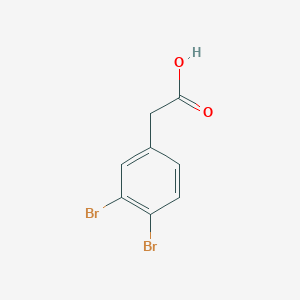
6-chloro-N-(2,4-dimethoxyphenyl)-4-phenylquinazolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-(2,4-dimethoxyphenyl)-4-phenylquinazolin-2-amine is a synthetic organic compound belonging to the quinazoline class Quinazolines are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(2,4-dimethoxyphenyl)-4-phenylquinazolin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-aminobenzonitrile and 2,4-dimethoxyaniline.
Formation of Quinazoline Core: The quinazoline core is formed by reacting 2-aminobenzonitrile with 2,4-dimethoxyaniline in the presence of a suitable catalyst, such as palladium on carbon, under reflux conditions.
Chlorination: The resulting quinazoline intermediate is then chlorinated using thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the 6-position.
Final Coupling: The final step involves coupling the chlorinated quinazoline intermediate with phenylamine under basic conditions, such as using sodium hydride or potassium carbonate, to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(2,4-dimethoxyphenyl)-4-phenylquinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the quinazoline core.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, thiols, dimethylformamide (DMF), sodium hydride.
Major Products Formed
Oxidation: Formation of quinazoline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazoline derivatives with modified electronic properties.
Substitution: Formation of substituted quinazoline derivatives with diverse functional groups.
Scientific Research Applications
6-chloro-N-(2,4-dimethoxyphenyl)-4-phenylquinazolin-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Biology: The compound is used in biological assays to study its effects on cellular pathways and gene expression.
Medicine: It is explored for its potential therapeutic applications in treating inflammatory diseases and infections.
Industry: The compound is used as a precursor in the synthesis of other biologically active quinazoline derivatives.
Mechanism of Action
The mechanism of action of 6-chloro-N-(2,4-dimethoxyphenyl)-4-phenylquinazolin-2-amine involves the inhibition of specific molecular targets, such as kinases and enzymes, that play a crucial role in cellular signaling pathways. By binding to these targets, the compound can modulate various biological processes, including cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-(2-ethoxyphenyl)-4-phenylquinazolin-2-amine
- 6-chloro-N-(2-ethylphenyl)-4-phenylquinazolin-2-amine
- 6-chloro-N-(3-methoxyphenyl)-4-phenylquinazolin-2-amine
Uniqueness
6-chloro-N-(2,4-dimethoxyphenyl)-4-phenylquinazolin-2-amine is unique due to the presence of the 2,4-dimethoxyphenyl group, which imparts distinct electronic and steric properties. This modification can enhance the compound’s binding affinity to specific molecular targets and improve its pharmacokinetic properties compared to similar compounds.
Properties
IUPAC Name |
6-chloro-N-(2,4-dimethoxyphenyl)-4-phenylquinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2/c1-27-16-9-11-19(20(13-16)28-2)25-22-24-18-10-8-15(23)12-17(18)21(26-22)14-6-4-3-5-7-14/h3-13H,1-2H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PONRPCQURXILMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
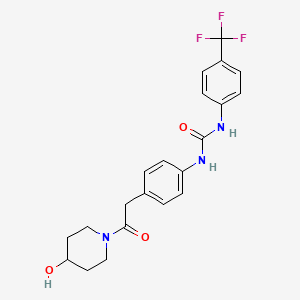

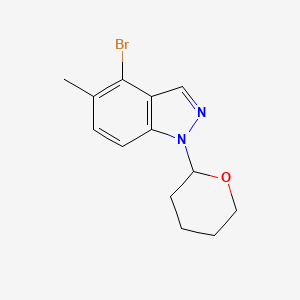

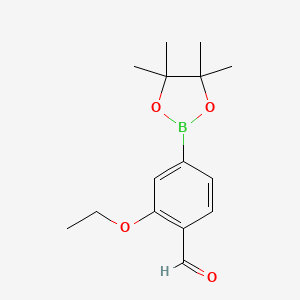
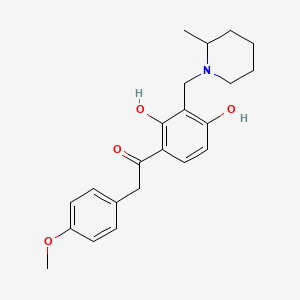

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2421503.png)
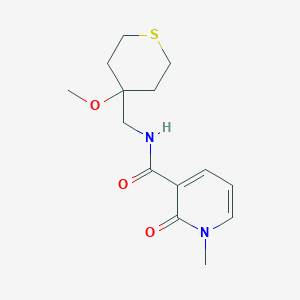
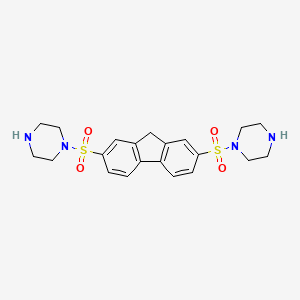

![2-Chloro-4-[2-(pyridin-4-yl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2421507.png)
![1-(2,6-dichlorobenzyl)-3-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone](/img/structure/B2421509.png)
